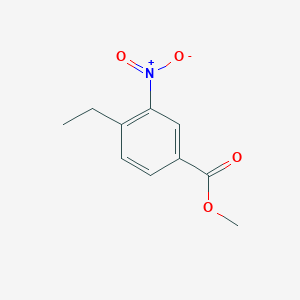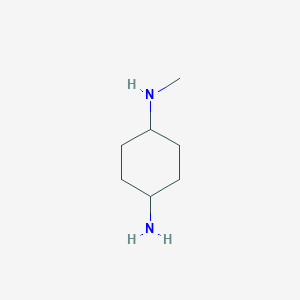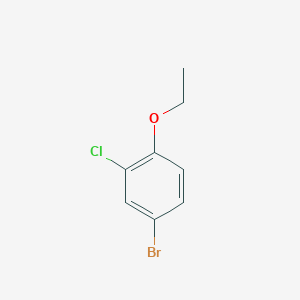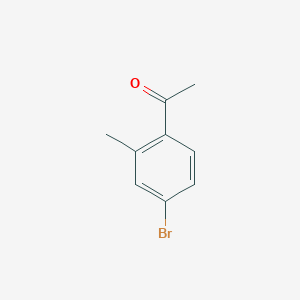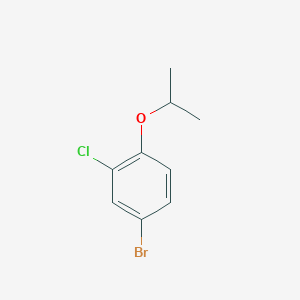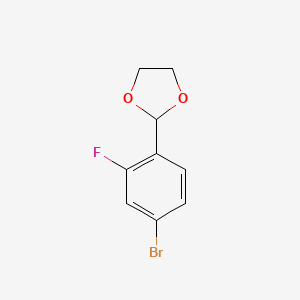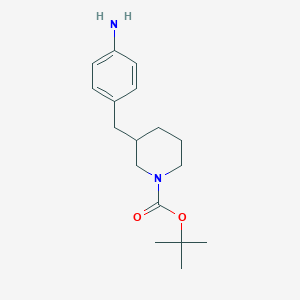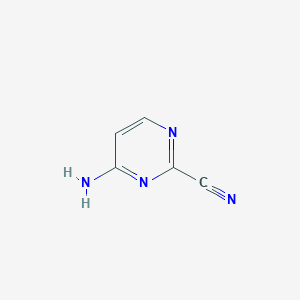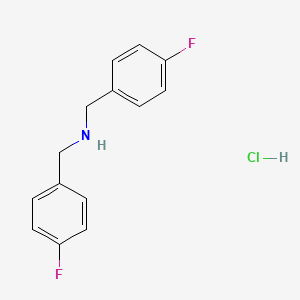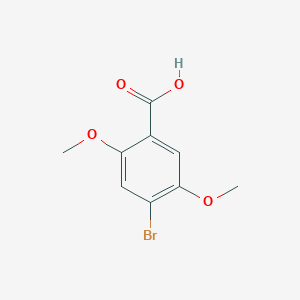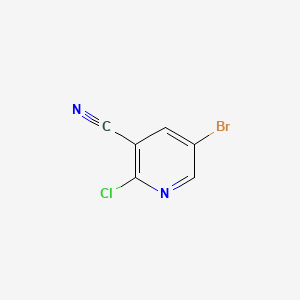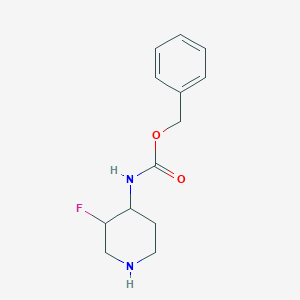
6-Bromo-2,3-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo- and fluoro-substituted compounds is a topic of interest in several papers. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves bromination and nucleophilic substitution reactions . Similarly, the synthesis of 3-bromo-5,6-dihydropyridin-2-ones is achieved through cycloaddition reactions . These methods could potentially be adapted for the synthesis of 6-Bromo-2,3-difluoroaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted compounds can be complex, as seen in the crystal structures of the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline . The presence of bromine and fluorine atoms can influence the molecular geometry and intermolecular interactions, which are important for understanding the properties and reactivity of 6-Bromo-2,3-difluoroaniline.
Chemical Reactions Analysis
Chemical reactions involving bromo- and fluoro-substituted compounds are diverse. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is described, which avoids the use of volatile and toxic solvents . Additionally, heat-induced reactions of bromo-substituted compounds with tetrafluoroethylene have been studied, leading to the synthesis of complex fluorinated structures . These reactions highlight the reactivity of bromo- and fluoro-substituted compounds, which could be relevant to 6-Bromo-2,3-difluoroaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted anilines are influenced by the presence of these halogens. For instance, the introduction of bromine and fluorine can significantly alter the compound's boiling point, density, solubility, and reactivity. The papers do not directly provide data on 6-Bromo-2,3-difluoroaniline, but the properties of similar compounds, such as 3-bromo-1,1,1-trifluoroacetone , can offer some insights into what might be expected for 6-Bromo-2,3-difluoroaniline.
Aplicaciones Científicas De Investigación
Continuous Synthesis in Microreaction Systems
6-Bromo-2,3-difluoroaniline and related compounds have been explored for their utility in continuous synthesis processes. For example, 4-Bromo-3-methylanisole, a compound with structural similarities, has been synthesized in a modular microreaction system to produce heat and pressure-sensitive dyes used in thermal papers. This process highlights the potential of halogenated anilines in facilitating the development of efficient and selective synthesis methods in microreactor systems (Xie et al., 2020).
Spectroscopic and Reactive Nature Studies
Research has also focused on the spectroscopic features and reactive nature of difluoroanilines, with a specific focus on 2,6-difluoroaniline. These studies have provided insights into the effects of fluorine substitution on aniline derivatives, exploring aspects such as Fukui descriptor, electrostatic potential, and electronegativity. Such investigations are crucial for understanding the chemical behavior of halogenated anilines in various reactions and applications (Kose et al., 2019).
Synthesis of Highly Substituted Compounds
Halogenated anilines, including those with bromo and difluoro substituents, have been utilized in the synthesis of highly substituted compounds. For instance, the enantioselective formation of dihydropyrans from aldehydes and α-bromo-(trifluoromethyl)-enones showcases the application of these compounds in creating versatile building blocks for further chemical synthesis (Donslund et al., 2015).
Quantum Chemical Computational Studies
The electronic properties and reactivity of difluoroaniline derivatives have been extensively studied through quantum chemical computational methods. These studies, focusing on hyperpolarizability, frontier molecular orbital analysis, and NBO, highlight the potential of 6-Bromo-2,3-difluoroaniline and related compounds in non-linear optical (NLO) applications and provide a deeper understanding of their chemical stability (Antony Selvam et al., 2020).
Electrocatalytic Synthesis
Investigations into the electrocatalytic synthesis of various compounds using bromo and difluoroaniline derivatives have been conducted. These studies demonstrate the potential of such compounds in facilitating electrochemical reactions under mild conditions, offering new pathways for the synthesis of complex molecules (Gennaro et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-2,3-difluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHCYWHCPSWFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305065 |
Source


|
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-difluoroaniline | |
CAS RN |
887579-74-0 |
Source


|
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

